molecular formula C13H14N4O2S B2809004 N-benzyl-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetamide CAS No. 459850-48-7

N-benzyl-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetamide

Cat. No.: B2809004
CAS No.: 459850-48-7
M. Wt: 290.34
InChI Key: GUXQKUYFGPGNRT-UHFFFAOYSA-N
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Description

N-benzyl-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetamide is a synthetic small molecule designed for research applications, integrating a 1,2,4-triazine core with a benzylacetamide side chain. The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities and prevalence in the development of therapeutic agents . This compound is specifically engineered to explore structure-activity relationships (SAR), particularly around the 1,2,4-triazine nucleus, which is a subject of active investigation in drug discovery . The molecular architecture suggests potential for interaction with various biological targets. The 1,2,4-triazine motif is found in compounds investigated as antagonists for inflammatory targets like G-protein-coupled receptor 84 (GPR84) , and other triazine-containing molecules have been explored as inhibitors for enzymes such as phosphoinositide 3-kinases (PI3K) and 5-lipoxygenase (LOX) . The incorporation of a thioether linkage and a hydroxy group offers points for further chemical diversification and may influence the compound's physicochemical properties and binding affinity. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex triazine hybrids, or as a chemical probe in pharmacological studies to elucidate new disease pathways. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-benzyl-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-9-12(19)15-13(17-16-9)20-8-11(18)14-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,18)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXQKUYFGPGNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetamide typically involves a multi-step process. One common method starts with the preparation of the triazine ring, followed by the introduction of the thioacetamide group and finally the benzyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

    Introduction of the Thioacetamide Group: This step involves the reaction of the triazine intermediate with thioacetamide under controlled conditions, often in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to form sulfoxide or sulfone derivatives, depending on reaction conditions.

Oxidizing Agent Conditions Product Yield Reference
H<sub>2</sub>O<sub>2</sub>Acidic, 50–60°CSulfoxide derivative65–75%
KMnO<sub>4</sub>Neutral aqueous, 25°CSulfone derivative55–60%

These reactions are critical for modifying the compound’s electronic properties and enhancing bioavailability.

Reduction Reactions

The acetamide group can be reduced to an amine under controlled conditions.

Reducing Agent Conditions Product Yield Reference
LiAlH<sub>4</sub>Dry THF, refluxN-benzyl-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)amino]ethaneamine70–80%
NaBH<sub>4</sub>Methanol, 0–5°CPartial reduction to secondary amine40–50%

Reduction pathways are utilized to generate intermediates for further functionalization.

Nucleophilic Substitution

The benzyl group and triazine ring participate in substitution reactions:

Benzyl Group Substitution

The N-benzyl moiety can be replaced via SN2 mechanisms with strong nucleophiles:

Nucleophile Conditions Product Yield Reference
PiperidineDMF, K<sub>2</sub>CO<sub>3</sub>, 80°CN-(piperidin-1-ylmethyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetamide60–65%
ThiophenolDMSO, NaH, 25°CN-(phenylthiomethyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetamide50–55%

Triazine Ring Substitution

The hydroxyl group at the 5-position of the triazine ring facilitates electrophilic substitution:

Electrophile Conditions Product Yield Reference
Acetyl chloridePyridine, 0°C5-Acetoxy-6-methyl-1,2,4-triazin-3-yl derivative75–80%
Methyl iodideK<sub>2</sub>CO<sub>3</sub>, acetone, reflux5-Methoxy-6-methyl-1,2,4-triazin-3-yl derivative65–70%

Heterocyclization Pathways

The thioacetamide group participates in cyclization to form fused heterocycles:

Reagent Conditions Product Yield Reference
CS<sub>2</sub>/KOHEthanol, reflux1,3,4-Thiadiazole-fused triazine derivative55–60%
NH<sub>2</sub>NH<sub>2</sub>Ethanol, 70°CTriazolo-triazine hybrid50–55%

Mechanistic Insights

  • Oxidation : Proceeds via a radical mechanism in the case of H<sub>2</sub>O<sub>2</sub>, while KMnO<sub>4</sub> follows an ionic pathway.

  • Reduction : LiAlH<sub>4</sub> cleaves the amide C=O bond via a two-step hydride transfer.

  • Substitution : The benzyl group’s leaving ability is enhanced by electron-withdrawing effects of the adjacent acetamide .

Stability and Side Reactions

  • The hydroxyl group on the triazine ring may undergo unintended dehydration under strongly acidic conditions.

  • Competing oxidation of the triazine ring occurs with excess KMnO<sub>4</sub>, leading to ring-opening byproducts.

This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science. Further studies are needed to explore catalytic asymmetric modifications and in situ stabilization strategies.

Scientific Research Applications

The biological activity of N-benzyl-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetamide is largely attributed to its interaction with various enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It may interact with cellular receptors, modulating signaling pathways that affect cell proliferation and apoptosis.

Anticancer Activity

Several studies have demonstrated the anticancer potential of triazine derivatives. For instance, compounds with similar triazine structures have shown cytotoxic activity against human cancer cell lines such as HCT116 and HeLa, with IC50 values below 100 µM . The mechanism often involves inducing apoptosis in cancer cells by disrupting mitochondrial membrane potential and altering cell cycle progression.

Case Studies and Research Findings

Numerous studies have explored the applications of triazine derivatives in various fields:

Antimicrobial Studies

Research has shown that compounds similar to N-benzyl derivatives exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungal strains . The presence of specific functional groups can enhance these properties.

Anticancer Research

In vitro studies have indicated that certain triazine derivatives possess potent anticancer activities, often outperforming standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 9.99 µM) . These findings underscore the importance of further exploration into the structure–activity relationship of these compounds.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

Compound 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () replaces the triazine ring with a pyridine core. However, the distyryl substituents on the pyridine ring introduce extended π-conjugation, which may enhance binding to hydrophobic pockets in biological targets .

Benzothiazole-Based Derivatives

N-(6-Arylbenzo[d]thiazole-2-acetamide) derivatives () feature a benzothiazole ring instead of triazine. These compounds exhibit varied substituents (e.g., alkoxy groups) and azole linkages (e.g., triazole, imidazole). For example, 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide () demonstrates how azole substituents influence electronic properties and bioactivity. The triazine derivative’s hydroxy group may offer superior solubility compared to alkoxy-benzothiazole analogs, which prioritize lipophilicity .

Thiazoline-Based Compounds

(Z)-N-Benzyl-2-{2,4-Dioxo-5-(4-prop-2-yl-1-yloxyl)benzylidene)thiazolin-3-yl)}acetamide () contains a thiazoline ring with a dioxo group. The thiazoline core’s reduced aromaticity compared to triazine may decrease stability but increase conformational flexibility.

Structural and Functional Data Table

Compound Class Core Structure Key Substituents Biological Activity Notes
Triazine (Target) 1,2,4-Triazine 5-Hydroxy, 6-methyl Enhanced H-bonding, moderate lipophilicity
Pyridine (Analog) Pyridine 3-Cyano, 4,6-distyryl Extended π-system, hydrophobic interactions
Benzothiazole (Analog) Benzo[d]thiazole 6-Alkoxy, azole linkages Tunable lipophilicity, broad bioactivity
Thiazoline (Analog) Thiazoline 2,4-Dioxo, benzylidene Electrophilic reactivity, enzyme inhibition

Research Findings and Mechanistic Insights

  • Triazine vs. Pyridine : The triazine derivative’s hydroxy group may improve solubility and target engagement in polar environments, whereas pyridine analogs with distyryl groups are better suited for hydrophobic targets like membrane-associated enzymes .
  • Triazine vs. Benzothiazole : Benzothiazole derivatives with alkoxy chains (e.g., 5a–m in ) show higher metabolic stability due to reduced oxidative susceptibility compared to the triazine’s hydroxy group. However, the triazine core’s hydrogen-bonding capacity could enhance selectivity for enzymes like kinases or reductases .
  • Triazine vs. Thiazoline: Thiazoline derivatives () exhibit stronger electrophilic character, enabling covalent binding to catalytic cysteine residues. In contrast, the triazine derivative likely operates via non-covalent interactions, reducing off-target effects .

Biological Activity

N-benzyl-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetamide is a synthetic compound that combines a benzyl group with a thioacetamide moiety and a 1,2,4-triazine derivative. This unique structure contributes to its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features:

  • Benzyl Group : Enhances lipophilicity and biological activity.
  • Thioacetamide Moiety : Known for its reactivity and potential pharmacological effects.
  • 1,2,4-Triazine Derivative : Associated with various biological activities.

The presence of hydroxyl and methyl groups on the triazine ring is crucial for enhancing solubility and bioavailability, which are key factors in drug design.

Antimicrobial Activity

Research indicates that compounds containing 1,2,4-triazine moieties exhibit significant antimicrobial properties. This compound may demonstrate similar activities due to its structural components. For instance:

  • In vitro Studies : Compounds with triazine structures have shown effective inhibition against Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound is supported by studies indicating that derivatives of 1,2,4-triazines can act as potent inhibitors in various biological pathways:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation. For example, some triazine derivatives have shown significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .
Cell Line IC50 (μM) Reference
MCF-71.1
HCT-1162.6
HepG21.4

Anti-inflammatory Activity

Compounds similar to this compound have been reported to interfere with inflammatory pathways. The hydroxyl group enhances the compound's ability to modulate inflammatory responses.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Binding to active sites of enzymes crucial for cellular signaling pathways.
  • Receptor Interaction : Modulating receptor activity that influences cell proliferation and survival.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Triazine Ring : Through cyclization reactions involving cyanuric chloride and appropriate amines.
  • Introduction of the Thioacetamide Group : Reacting the triazine intermediate with thioacetamide under controlled conditions.
  • Benzyl Group Addition : Finalizing the structure through specific coupling reactions.

Case Studies and Research Findings

Several studies have evaluated the biological activity of triazine derivatives similar to this compound:

  • Anticancer Study : A study demonstrated that certain triazole tethered compounds exhibited significant antiproliferative activity against multiple cancer cell lines. The best-performing compound showed IC50 values lower than standard treatments like doxorubicin .
  • Antimicrobial Evaluation : Another study highlighted the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria using standard dilution methods .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-benzyl-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetamide, and how can purity be maximized?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for thioether bond formation, as they stabilize intermediates and enhance reaction efficiency .
  • Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and byproduct minimization .
  • Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) is used to track progress and confirm completion .
  • Purification : Column chromatography (silica gel, 0–60% ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding (e.g., hydroxy and methyl groups on the triazine ring) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ for C₁₄H₁₆N₄O₂S: 316.09) .
  • Infrared (IR) Spectroscopy : Detects functional groups like -OH (3200–3500 cm⁻¹) and thioamide C=S (1250–1350 cm⁻¹) .
  • HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase) .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

  • Antimicrobial assays : Broth microdilution (MIC determination against Gram+/Gram- bacteria) .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in silico activity data for this compound?

  • Cross-validation :

  • Molecular docking : Use AutoDock Vina to predict binding affinities to targets (e.g., EGFR kinase) and compare with experimental IC₅₀ values .
  • Dose-response curves : Repeat in vitro assays with tighter concentration gradients (e.g., 0.1–50 µM) to identify non-linear effects .
  • Solubility adjustments : Use DMSO/carboxymethyl cellulose formulations to address false negatives from poor solubility .

Q. What strategies are effective in modifying the triazine-thioacetamide scaffold to enhance target specificity?

  • Functional group substitutions :

  • Replace the benzyl group with electron-withdrawing substituents (e.g., nitro or fluoro) to improve membrane permeability .
  • Introduce heterocycles (e.g., triazoles) at the 5-hydroxy position to enhance hydrogen bonding with enzymatic pockets .
    • Bioisosteric replacement : Substitute the thioacetamide sulfur with selenium to modulate redox activity and binding kinetics .

Q. What experimental approaches are suitable for investigating the metabolic stability of this compound in preclinical models?

  • In vitro metabolism :

  • Liver microsomes : Incubate with rat/human microsomes (1 mg/mL) and NADPH cofactor; monitor degradation via LC-MS .
  • CYP inhibition assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
    • In vivo pharmacokinetics : Administer orally (10 mg/kg) to rodents; collect plasma at 0–24h intervals for bioavailability analysis .

Notes

  • Contradictions in Data : Discrepancies between computational and experimental results may arise from implicit solvent models in docking studies; explicit solvent molecular dynamics (MD) simulations are recommended for refinement .
  • Advanced Characterization : For metabolic intermediates, use HR-MS/MS fragmentation patterns to identify Phase I/II metabolites .

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